
Landiolol
Vue d'ensemble
Description
Le Landiolol est un antagoniste des récepteurs bêta-1 adrénergiques à action ultra-courte et hautement sélectif. Il est principalement utilisé pour le contrôle rapide de la fréquence ventriculaire en cas de tachycardie supraventriculaire, de fibrillation auriculaire et de flutter auriculaire. Le this compound est connu pour son apparition rapide et sa courte durée d'action, ce qui le rend particulièrement utile en milieu aigu .
Applications De Recherche Scientifique
Pharmacological Profile
Landiolol is characterized by its short half-life , high cardioselectivity , and minimal impact on blood pressure. It has been shown to be significantly more potent than esmolol, with an 8- to 12-fold increase in beta-blocking activity, making it particularly effective in acute settings where rapid heart rate control is necessary .
Management of Arrhythmias
This compound has been primarily utilized for the management of various arrhythmias, including:
- Supraventricular Tachycardia : this compound provides rapid control of heart rate in patients experiencing non-compensatory supraventricular tachycardia .
- Atrial Fibrillation/Flutter : It is effective in controlling ventricular rates during atrial fibrillation or flutter, particularly in perioperative settings .
- Ventricular Tachycardia/Fibrillation : The compound has shown promise in managing these critical conditions, enhancing patient outcomes during emergencies .
Postoperative Atrial Fibrillation Prevention
Clinical trials have demonstrated this compound's efficacy in preventing postoperative atrial fibrillation, a common complication following cardiac and thoracic surgeries. Its use has been associated with a reduction in the incidence of this arrhythmia compared to traditional beta-blockers .
Critical Care Settings
In intensive care units (ICUs), this compound has been applied for rapid heart rate control in critically ill patients. Studies indicate that it is safe and effective, with no significant adverse effects on blood pressure noted during administration .
Emerging Therapeutic Potential
Beyond its established applications in cardiology, this compound is being investigated for additional therapeutic roles:
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory and antioxidative properties. These effects could extend its utility beyond cardiac care into areas such as sepsis management and other inflammatory conditions .
Analgesic Properties
Preliminary studies indicate this compound might have analgesic effects, potentially offering benefits in pain management protocols, particularly in postoperative settings .
Anticancer Potential
There are emerging studies exploring the potential anticancer effects of this compound, although this area requires further investigation to substantiate these claims and understand the underlying mechanisms .
Case Studies and Clinical Trials
A variety of clinical studies have been conducted to evaluate the effectiveness and safety of this compound:
Conclusion and Future Directions
The applications of this compound extend well beyond traditional beta-blocker uses, showcasing its potential in managing arrhythmias, preventing postoperative complications, and possibly addressing inflammatory conditions and pain management. Continued research is essential to fully elucidate its mechanisms and optimize dosing strategies for various patient populations.
Mécanisme D'action
Target of Action
Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary targets of this compound are the β1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, this compound effectively decreases the heart rate .
Mode of Action
this compound exerts its effects by competitively blocking β1-adrenergic receptors . This blockade prevents the action of catecholamines, such as adrenaline and noradrenaline, on these receptors, thereby reducing heart rate and myocardial oxygen demand .
Biochemical Pathways
This results in decreased heart rate and myocardial contractility, which can help manage conditions like supraventricular tachycardia .
Pharmacokinetics
this compound is characterized by its ultra-short-acting nature, with an elimination half-life of around 4 minutes . It undergoes rapid metabolism by esterase in the tissues rather than by the liver, leading to its short half-life . This rapid metabolism allows for quick clearance from the body, making it suitable for use in situations where rapid titration or discontinuation is necessary .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and myocardial contractility . By blocking the β1-adrenergic receptors, this compound prevents the increase in heart rate and contractility that would normally occur in response to sympathetic stimulation .
Action Environment
Various factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the patient’s physiological state, and the severity of the condition being treated can all impact how this compound functions.
Analyse Biochimique
Biochemical Properties
Landiolol interacts with β1-adrenergic receptors, exhibiting a potent negative chronotropic effect and a limited negative inotropic potential . Its high β1-selectivity and ultra-short elimination half-life (around 4 min) make it an ideal agent for heart rate control .
Cellular Effects
This compound influences cell function by modulating the activity of β1-adrenergic receptors, which play a crucial role in cell signaling pathways and cellular metabolism . By blocking these receptors, this compound can effectively control heart rate and reduce the risk of tachyarrhythmias .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β1-adrenergic receptors, inhibiting their activity and thereby reducing heart rate . This interaction results in a decrease in the intracellular levels of cAMP, leading to a reduction in the activity of protein kinase A (PKA) and ultimately a decrease in heart rate .
Temporal Effects in Laboratory Settings
The effects of this compound are rapid due to its ultra-short elimination half-life . This allows for quick control of heart rate in acute settings, such as during surgery or in the management of tachyarrhythmias .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound’s efficacy and safety have been demonstrated in clinical trials .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it interacts with β1-adrenergic receptors . By blocking these receptors, this compound can modulate the downstream effects of adrenergic signaling, including heart rate and contractility .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is distributed throughout the body via the bloodstream, where it can reach and interact with β1-adrenergic receptors in various tissues .
Subcellular Localization
This compound, as a β1-adrenergic receptor blocker, is likely to be localized at the cell membrane where these receptors are found . By binding to these receptors, this compound can inhibit their activity and exert its therapeutic effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de landiolol peut être synthétisé en utilisant une méthode de catalyse par transfert de phase. Le processus implique la réaction de l'acide para hydroxybenzène propanoïque avec le chlorure de (2,2-diméthyl-1,3-dioxolan-4S)-méthyle en présence d'hydroxyde de potassium, de carbonate de potassium anhydre et de bromure de tétra-n-butylammonium. La réaction est effectuée à une température de 115-120°C pendant 7-8 heures .
Méthodes de production industrielle : La production industrielle de chlorhydrate de this compound implique l'utilisation de matières premières bon marché et facilement disponibles. Le processus est conçu pour être respectueux de l'environnement, avec une grande stabilité et une bonne répétabilité. Le produit final est obtenu par une méthode de formation de sel en solution de chlorure d'ammonium saturée/solution d'acide chlorhydrique dilué .
Analyse Des Réactions Chimiques
Types de réactions : Le Landiolol subit diverses réactions chimiques, notamment l'hydrolyse et l'estérification. Il est rapidement hydrolysé en une forme inactive par la carboxylestérase dans le foie et la pseudocholinestérase dans le plasma .
Réactifs et conditions courants : L'hydrolyse du this compound implique l'utilisation de la carboxylestérase et de la pseudocholinestérase. Les conditions de réaction sont généralement physiologiques, se produisant dans le foie et le plasma .
Principaux produits formés : Le principal produit formé par l'hydrolyse du this compound est un métabolite inactif, qui est rapidement éliminé de l'organisme .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé pour gérer les tachyarythmies chez les patients gravement malades, y compris ceux atteints de tachyarythmies liées au sepsis . De plus, le this compound est étudié pour ses effets thérapeutiques potentiels chez les patients pédiatriques et son utilisation dans la gestion de la tachycardie périopératoire .
Mécanisme d'action
Le this compound exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques du cœur. Ce blocage inhibe les effets chronotropes positifs des catécholamines telles que l'adrénaline et la noradrénaline, ce qui conduit à une réduction de la fréquence cardiaque. La durée d'action ultra-courte du médicament est due à son hydrolyse rapide par la carboxylestérase et la pseudocholinestérase .
Comparaison Avec Des Composés Similaires
Le Landiolol est souvent comparé à l'ésmolol, un autre antagoniste des récepteurs bêta-1 adrénergiques à action courte. Le this compound a une sélectivité plus élevée pour les récepteurs bêta-1 et une demi-vie plus courte que l'ésmolol. De plus, le this compound ne présente pas d'activité de pharmacochaperonnage, ce qui peut entraîner des effets de rebond à l'arrêt du médicament .
Composés similaires :- Esmolol
- Métoprolol
- Atenolol
Les propriétés uniques du this compound, telles que sa durée d'action ultra-courte et sa forte sélectivité pour les récepteurs bêta-1, en font un ajout précieux à la gestion pharmacologique des affections cardiaques aiguës .
Activité Biologique
Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor blocker that has gained attention for its potential therapeutic applications in various cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects associated with beta-2 blockade, such as bronchoconstriction. The compound's rapid onset and short duration of action make it particularly useful in acute settings.
Key Mechanisms:
- Positive Inotropic Effect: this compound can enhance the inotropic response to catecholamines in patients with left ventricular dysfunction. By reducing negative cooperativity at beta-1 receptors, it shifts the receptor response curve positively, improving cardiac contractility without significantly increasing heart rate .
- Antioxidative Properties: Recent studies indicate that this compound scavenges free radicals, suggesting potential antioxidative and anti-inflammatory effects. It has demonstrated dose-dependent scavenging activity against multiple free radical species, which may contribute to its cardioprotective effects .
- Cytokine Modulation: In preclinical models, this compound has been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a possible role in managing systemic inflammation .
Clinical Efficacy
This compound has been evaluated in various clinical contexts, particularly in managing tachycardia associated with septic shock and postoperative arrhythmias.
Case Studies and Trials
-
Septic Shock Management:
- A multicenter trial involving 126 patients assessed the efficacy of this compound in patients with septic shock requiring prolonged vasopressor support. The study was halted early due to concerns about potential harm; however, it highlighted the drug's ability to reduce heart rate without increasing vasopressor requirements .
- Another study demonstrated that this compound effectively reduced heart rates in septic shock patients while maintaining hemodynamic stability .
- Postoperative Atrial Fibrillation:
- Electrical Storm Management:
Safety Profile
This compound is generally well-tolerated, with a low incidence of adverse effects. Studies indicate that it does not exhibit significant proarrhythmic potential or intrinsic sympathomimetic activity. In trials assessing its use alongside standard care for tachycardia in septic shock, there were no notable differences in adverse events between treatment groups .
Summary Table of Key Findings
Propriétés
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133242-30-5 | |
Record name | Landiolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Landiolol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Landiolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Landiolol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of landiolol?
A1: this compound exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []
Q2: How does this compound's high cardioselectivity impact its clinical use?
A2: this compound's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.
Q3: How does this compound affect myocardial energy metabolism during ischemia-reperfusion injury?
A3: In rat models of ischemia-reperfusion injury, high concentrations of this compound (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.
Q4: Does this compound affect seizure activity during electroconvulsive therapy?
A4: Studies have shown that this compound, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: The molecular formula of this compound hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.
Q6: Are there specific material compatibility concerns when administering this compound intravenously?
A6: While specific material compatibility data is limited in the provided research, this compound is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.
Q7: What is the elimination half-life of this compound, and how does it compare to other β-blockers?
A7: this compound has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []
Q8: How is this compound metabolized in the body?
A8: this compound is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.
Q9: Has this compound been shown to be effective in managing atrial fibrillation in preclinical models?
A9: Research in a rat model of myocardial infarction demonstrated that early intravenous this compound administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that this compound may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.
Q10: What evidence supports the use of this compound in managing electrical storm?
A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, this compound successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for this compound in managing difficult-to-treat electrical storms.
Q11: Are there ongoing research efforts exploring alternative routes of this compound administration?
A11: While this compound is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.
Q12: What analytical techniques are commonly employed to measure this compound concentrations in biological samples?
A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify this compound concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.
Q13: When was this compound first approved for clinical use, and for what indication?
A13: this compound hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.
Q14: Are there any emerging applications of this compound outside of its traditional cardiovascular indications?
A14: Researchers are actively exploring this compound's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.